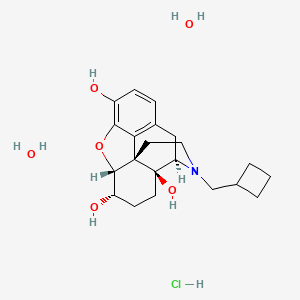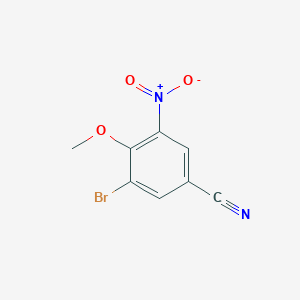![molecular formula C25H14Br2 B1511983 4,4'-Dibromo-9,9'-espiro[fluoreno] CAS No. 1257321-41-7](/img/structure/B1511983.png)
4,4'-Dibromo-9,9'-espiro[fluoreno]
Descripción general
Descripción
4,4’-Dibromo-9,9’-spirobi[fluorene]: is an organic compound with the molecular formula C25H14Br2 and a molecular weight of 474.19 g/mol . It is a derivative of spirobi[fluorene], characterized by the presence of two bromine atoms at the 4 and 4’ positions. This compound is typically found as a white to light yellow or light orange powder or crystal .
Aplicaciones Científicas De Investigación
4,4’-Dibromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Material Science: The compound is utilized in the synthesis of conjugated polymers and small molecules for various optoelectronic applications.
Fluorescent Probes: Its high fluorescence quantum yield makes it suitable for use in fluorescent probes and sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-9,9’-spirobi[fluorene] generally involves the bromination of 9,9’-spirobi[fluorene]. The reaction is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent such as chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for 4,4’-Dibromo-9,9’-spirobi[fluorene] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may use continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dibromo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Mecanismo De Acción
The mechanism of action of 4,4’-Dibromo-9,9’-spirobi[fluorene] in its applications is primarily based on its electronic properties. The spiro structure provides rigidity and prevents π-π stacking, which enhances its performance in optoelectronic devices .
Comparación Con Compuestos Similares
4-Bromo-9,9’-spirobi[fluorene]: This compound has a similar structure but with only one bromine atom, making it less reactive in substitution reactions.
9,9’-Spirobi[fluorene]: The parent compound without any bromine atoms, used as a precursor in the synthesis of various derivatives.
Uniqueness: 4,4’-Dibromo-9,9’-spirobi[fluorene] is unique due to the presence of two bromine atoms, which provide multiple sites for functionalization. This enhances its versatility in synthetic chemistry and its performance in optoelectronic applications .
Propiedades
IUPAC Name |
4,4'-dibromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2/c26-21-13-5-11-19-23(21)15-7-1-3-9-17(15)25(19)18-10-4-2-8-16(18)24-20(25)12-6-14-22(24)27/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIUGLKKCVUUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine](/img/structure/B1511904.png)
![Spiro[9H-fluorene-9,7'(5'H)-indeno[2,1-b]carbazole]](/img/structure/B1511910.png)

![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1511923.png)










